

Application Notes and Protocols for High-Purity TRIS-d11 in Research

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the procurement and utilization of high-purity deuterated TRIS (**TRIS-d11**) in research settings. **TRIS-d11** serves as a crucial tool in various analytical techniques, primarily as a deuterated buffer for biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for quantitative analysis by Mass Spectrometry (MS).

Product Specifications and Supplier Information

High-purity **TRIS-d11** is available from several reputable suppliers. The selection of a supplier may depend on factors such as required purity, available formats (powder or solution), and institutional procurement agreements. Below is a summary of typical product specifications.



Parameter	Typical Specification	Suppliers (Examples)
Chemical Name	Tris(hydroxymethyl-d3)amino- d2-methane	Cambridge Isotope Laboratories, Inc.
Synonyms	2-Amino-2- (hydroxymethyl)-1,3- propanediol-d11, TRIS (D11, 98%)	Sigma-Aldrich (Merck)
Molecular Formula	(DOCD2)3CND2	MedchemExpress
Molecular Weight	~132.20 g/mol	_
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥98%	
Format	Crystalline solid or 1 M solution in D ₂ O	_
Storage	Room temperature, away from light and moisture.[1]	_

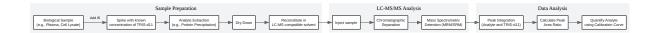
Application: TRIS-d11 as an Internal Standard in Quantitative LC-MS

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry due to their similar physicochemical properties to the analyte of interest, allowing for accurate correction of matrix effects and variations in sample processing.[2] **TRIS- d11** can be employed as an internal standard for the quantification of polar analytes in complex biological matrices.

Experimental Workflow: Quantitative Analysis using TRIS-d11 Internal Standard

The following diagram illustrates the general workflow for using **TRIS-d11** as an internal standard in a quantitative LC-MS experiment.





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Workflow for quantitative analysis using **TRIS-d11** as an internal standard.

Protocol 1: Sample Preparation from Plasma for LC-MS Analysis

This protocol describes the preparation of plasma samples for the quantification of a polar analyte using **TRIS-d11** as an internal standard.

Materials:

- Plasma samples
- High-purity TRIS-d11
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- · Microcentrifuge tubes
- Refrigerated microcentrifuge
- Vortex mixer
- Nitrogen evaporator or vacuum concentrator

Procedure:



- Prepare TRIS-d11 Internal Standard (IS) Stock Solution:
 - Accurately weigh a known amount of TRIS-d11 powder and dissolve it in methanol to create a stock solution of a specific concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a working IS solution at a concentration appropriate for your assay (e.g., 10 μg/mL).
- Sample Spiking:
 - In a microcentrifuge tube, add a small volume of the plasma sample (e.g., 50 μL).
 - \circ To each plasma sample, add a precise volume of the **TRIS-d11** working IS solution (e.g., 10 μ L).
- Protein Precipitation:
 - $\circ\,$ Add a volume of ice-cold acetonitrile (e.g., 200 $\mu L)$ to each tube to precipitate the plasma proteins.
 - Vortex the tubes vigorously for 1 minute.
- · Centrifugation:
 - Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer:
 - Carefully transfer the supernatant to a new, clean tube, being cautious not to disturb the protein pellet.
- Drying:
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitution:



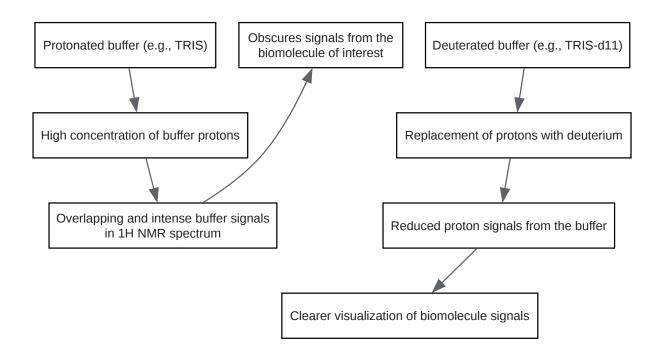
- Reconstitute the dried extract in a suitable volume of LC-MS compatible solvent (e.g., 100 μL of 50:50 methanol:water).
- Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Application: TRIS-d11 as a Deuterated Buffer in Biomolecular NMR

In biomolecular NMR, the signals from the solvent and buffer components can often obscure the signals from the molecule of interest, especially at low concentrations. Using a deuterated buffer like **TRIS-d11** minimizes the proton signals from the buffer, leading to cleaner spectra and improved data quality.[3][4]

Logical Relationship: Rationale for Using Deuterated Buffers in NMR

The following diagram illustrates the reasoning behind the use of deuterated buffers in NMR spectroscopy.



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Rationale for using deuterated buffers in NMR spectroscopy.

Protocol 2: Preparation of a Standard TRIS-d11 NMR Buffer

This protocol outlines the preparation of a standard NMR buffer using **TRIS-d11**, suitable for protein NMR studies.[5]

Materials:

- TRIS-d11 powder
- Sodium chloride (NaCl)
- Deuterium oxide (D2O, 99.9 atom % D)
- Ultrapure water (H₂O)
- Hydrochloric acid (HCl) solution (for pH adjustment)
- Volumetric flask
- pH meter or pH paper

Procedure:

- Weighing Components:
 - For a 10 mL final volume of 50 mM **TRIS-d11**, 50 mM NaCl, 10% D₂O buffer, weigh out the following:
 - TRIS-d11: 0.0661 g (based on a molecular weight of 132.2 g/mol)
 - NaCl: 0.0292 g (for a final concentration of 50 mM)
- Dissolving in D₂O:
 - Dissolve the weighed **TRIS-d11** and NaCl in 1 mL of D2O in a 10 mL volumetric flask.



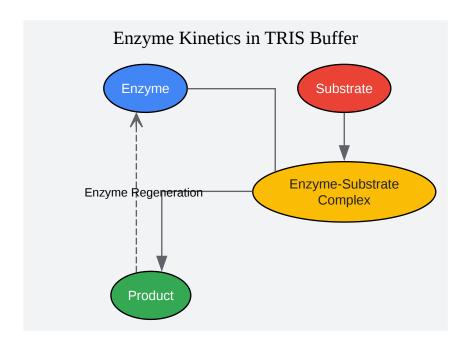
- Adding H₂O:
 - Add approximately 8 mL of ultrapure H₂O to the flask.
- pH Adjustment:
 - Adjust the pH to the desired value (e.g., 7.4) using a dilute HCl solution. Monitor the pH carefully with a calibrated pH meter.
- Final Volume Adjustment:
 - Bring the final volume to 10 mL with ultrapure H₂O.
 - Verify the final pH.
- Storage:
 - Store the buffer at 4°C. For long-term storage, sterile filtration is recommended.

Application: TRIS Buffer in a Representative Signaling Pathway Context

TRIS buffer is widely used in enzyme kinetics and protein-ligand binding assays due to its buffering capacity in the physiological pH range.[6] The following diagram illustrates a generic enzyme-catalyzed reaction, representing a fundamental step in many signaling pathways, where maintaining a stable pH with a buffer like TRIS is critical.

Signaling Pathway: Enzyme-Catalyzed Reaction





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